Isofagomine D-Tartrate

Overview

Description

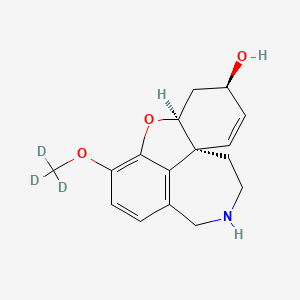

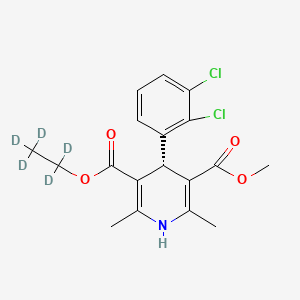

Isofagomine (D-tartrate) is a chemical compound known for its role as a competitive inhibitor of human lysosomal β-glucosidase. This compound has been studied extensively for its potential therapeutic applications, particularly in the context of Gaucher disease, a lysosomal storage disorder .

Scientific Research Applications

Isofagomine (D-tartrate) has a wide range of scientific research applications:

Mechanism of Action

Target of Action

Isofagomine D-Tartrate primarily targets the human lysosomal enzyme β-glucosidase . This enzyme plays a crucial role in the metabolization of glucocerebroside . In individuals with Gaucher’s disease, β-glucosidase is misfolded due to various mutations, one of which is called N370S .

Mode of Action

This compound is a competitive inhibitor of β-glucosidase . It interacts with the catalytic pocket of β-glucosidase, acting as a chemical chaperone . This interaction stabilizes and promotes the folding of the enzyme, thereby increasing the amount of β-glucosidase .

Biochemical Pathways

The compound selectively binds to the N370S glucocerebrosidase, restoring its correct conformation and enhancing its activity about threefold . This results in an increase in lysosomal β-glucosidase activity, particularly noted within mutant N370S Gaucher fibroblasts .

Pharmacokinetics

Its solubility has been reported in dmso and pbs (ph 72) , which could potentially influence its bioavailability.

Result of Action

The action of this compound leads to an increase in lysosomal β-glucosidase activity by 2- to 3-fold in mutant N370S Gaucher fibroblasts . This compound has been studied in the context of Gaucher disease, a lysosomal storage disorder resulting from substantial deficiency of β-glucosidase .

Action Environment

It’s worth noting that the compound’s interaction with the catalytic pocket of β-glucosidase suggests that changes in the cellular environment could potentially affect its action .

Safety and Hazards

Future Directions

Isofagomine D-Tartrate has been studied in the context of Gaucher disease, a lysosomal storage disorder resulting from substantial deficiency of β-glucosidase and recently identified as a parkinsonism risk factor . It has also been shown to inhibit multiple TcdB variants and protect mice from Clostridioides difficile induced mortality . These findings suggest potential future directions for the use of this compound in therapeutic applications.

Preparation Methods

Isofagomine (D-tartrate) can be synthesized through various chemical routes. One common method involves the reaction of isofagomine with tartaric acid to form the tartrate salt. The reaction conditions typically include the use of solvents such as ethanol and water in a 1:1 ratio . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

Isofagomine (D-tartrate) undergoes several types of chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Isofagomine (D-tartrate) can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Isofagomine (D-tartrate) is unique in its high specificity and affinity for β-glucosidase. Similar compounds include:

Miglustat: Another compound used in the treatment of Gaucher disease, but with a different mechanism of action.

Isofagomine (D-tartrate) stands out due to its ability to significantly increase the activity of β-glucosidase in mutant Gaucher fibroblasts .

Properties

IUPAC Name |

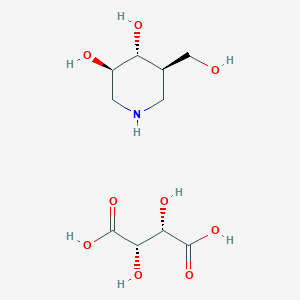

(2S,3S)-2,3-dihydroxybutanedioic acid;(3R,4R,5R)-5-(hydroxymethyl)piperidine-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3.C4H6O6/c8-3-4-1-7-2-5(9)6(4)10;5-1(3(7)8)2(6)4(9)10/h4-10H,1-3H2;1-2,5-6H,(H,7,8)(H,9,10)/t4-,5-,6-;1-,2-/m10/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULBPPCHRAVUQMC-AWUBODBRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CN1)O)O)CO.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H](CN1)O)O)CO.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80919444 | |

| Record name | 2,3-Dihydroxybutanedioic acid--5-(hydroxymethyl)piperidine-3,4-diol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80919444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919364-56-0 | |

| Record name | 2,3-Dihydroxybutanedioic acid--5-(hydroxymethyl)piperidine-3,4-diol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80919444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the role of Isofagomine D-Tartrate in the study on Rottlerin's effects on lipid metabolism?

A: this compound served as a crucial tool to investigate the mechanism behind Rottlerin's influence on lipid reduction within cells []. This compound acts as a potent inhibitor of β-glucosidase, an enzyme involved in the breakdown of specific lipids called glycosphingolipids.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-yl]-1-(2,4,5-trifluorophenyl)but-2-en-2-amine](/img/structure/B563702.png)

![6-[N,N-Di(2-hydroxybenzyl)amino]-2-[(3-hydroxypropyl)amino]-9-isopropylpurine](/img/structure/B563705.png)